molecular formula C10H6O2 B14715134 6-Penta-1,3-diynylpyran-2-one CAS No. 20851-32-5

6-Penta-1,3-diynylpyran-2-one

Cat. No.: B14715134
CAS No.: 20851-32-5
M. Wt: 158.15 g/mol
InChI Key: UWYAPVRBARIIOV-UHFFFAOYSA-N
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Description

6-Penta-1,3-diynylpyran-2-one is a heterocyclic compound characterized by a six-membered oxygen-containing ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Penta-1,3-diynylpyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Penta-1,3-diynylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Penta-1,3-diynylpyran-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Penta-1,3-diynylpyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-n-Pentyl-2H-pyran-2-one: Another pyran derivative with similar structural features but different functional groups.

    2H-Pyran-2-one: A simpler pyran derivative without the pentadiynyl substituent.

Uniqueness

6-Penta-1,3-diynylpyran-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

20851-32-5

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

6-penta-1,3-diynylpyran-2-one

InChI

InChI=1S/C10H6O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,1H3

InChI Key

UWYAPVRBARIIOV-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC1=CC=CC(=O)O1

Origin of Product

United States

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